(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate
(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate
Brand Name:
Vulcanchem
CAS No.:
681034-15-1
VCID:
VC0014766
InChI:
InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3/t8-/m1/s1
SMILES:
CC1(CC(C(N1O)(C)C)CSS(=O)(=O)C)C
Molecular Formula:
C10H21NO3S2
Molecular Weight:
267.402
(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate
CAS No.: 681034-15-1
Cat. No.: VC0014766
Molecular Formula: C10H21NO3S2
Molecular Weight: 267.402
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681034-15-1 |
|---|---|
| Molecular Formula | C10H21NO3S2 |
| Molecular Weight | 267.402 |
| IUPAC Name | (3S)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine |
| Standard InChI | InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3/t8-/m1/s1 |
| Standard InChI Key | WRGRMWJGHAOGQV-MRVPVSSYSA-N |
| SMILES | CC1(CC(C(N1O)(C)C)CSS(=O)(=O)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator